N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-9H-xanthene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound is a derivative of xanthene and contains a tetrahydropyrano-pyrazole ring system.
- It has a methyl group attached to the pyrazole ring and a carboxamide group.
- The compound is synthesized through a series of chemical reactions.
Synthesis Analysis
- The synthesis involves the reaction of specific precursors to form the desired compound.
- Detailed synthetic routes and conditions would need to be reviewed from relevant research papers.
Molecular Structure Analysis
- The molecular formula is C~26~H~35~N~5~O~2~ .
- The compound contains an indole moiety, a tetrahydropyrano-pyrazole ring, and a piperidine group.
- The structure can be visualized using software tools or molecular modeling.
Chemical Reactions Analysis
- The compound may undergo various chemical reactions, including hydrolysis, oxidation, and reduction.
- Specific reactions would depend on the functional groups present.
Physical And Chemical Properties Analysis
- The compound’s physical properties include density, boiling point, vapor pressure, and solubility.
- Its chemical properties relate to reactivity, stability, and interactions with other molecules.
Scientific Research Applications
Microwave-Assisted Synthesis
The efficiency of microwave-assisted synthesis in producing tetrazolyl pyrazole amides suggests a potential application for rapid and efficient synthesis methods for related compounds, including N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-9H-xanthene-9-carboxamide. Such compounds exhibit bactericidal, pesticidal, herbicidal, and antimicrobial activities, highlighting their potential in pharmaceutical and agricultural applications (Hu et al., 2011).
Antimicrobial Activity
The synthesis of pyranone amide derivatives and their demonstrated antimicrobial activity against various bacteria and fungi underline the potential of similar compounds in developing new antimicrobial agents. This application is significant in addressing drug-resistant microbial strains and developing new therapeutics (Aytemir et al., 2003).
Structural and Computational Analysis
Research involving the synthesis, structural characterization, and computational analysis of pyrazole derivatives, including Hirshfeld surface analysis and DFT calculations, showcases the importance of these compounds in the study of molecular interactions and properties. This approach can be applied to the study of N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-9H-xanthene-9-carboxamide to understand its physicochemical properties and potential binding interactions (Kumara et al., 2018).
Antifungal and Antitumor Activity
The synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines with potent cytotoxic activities against various cancer cell lines indicates the potential of pyrazole derivatives, including the compound , in oncological research. The ability to inhibit tumor growth and the exploration of structure-activity relationships are crucial for developing new anticancer agents (Deady et al., 2003).
Safety And Hazards
- Safety information, toxicity, and hazards should be assessed based on available data.
- Consult relevant literature for detailed safety profiles.
Future Directions
- Investigate potential applications, such as medicinal properties or material science.
- Explore modifications to enhance desired properties.
properties
IUPAC Name |
N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-25-18-10-11-27-13-16(18)17(24-25)12-23-22(26)21-14-6-2-4-8-19(14)28-20-9-5-3-7-15(20)21/h2-9,21H,10-13H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTKWYJGOLYPLIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(COCC2)C(=N1)CNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-9H-xanthene-9-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.